molecular formula C8H19N B073715 6-Methylheptan-1-amine CAS No. 1321-35-3

6-Methylheptan-1-amine

Cat. No.: B073715
CAS No.: 1321-35-3
M. Wt: 129.24 g/mol
InChI Key: LPULCTXGGDJCTO-UHFFFAOYSA-N
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Description

6-Methylheptan-1-amine, also known as 6-Methyl-1-heptylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine characterized by a heptyl chain with a methyl group attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-methylheptan-1-ol with ammonia in the presence of a dehydrating agent. Another method includes the reductive amination of 6-methylheptanone using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 6-methylheptanenitrile. This process is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 6-Methylheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylheptan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and engage in nucleophilic attacks on electrophilic centers. This property makes it a valuable intermediate in organic synthesis, where it can facilitate the formation of carbon-nitrogen bonds .

Comparison with Similar Compounds

Uniqueness: 6-Methylheptan-1-amine is unique due to its specific positioning of the amine group, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .

Properties

IUPAC Name

6-methylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPULCTXGGDJCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157349
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-35-3
Record name Isooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926
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